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Compound of Interest |

(1S,2R)-2-(4-

Compound Name: (benzyloxy)phenyl)cyclopropanami
ne

CAS No.: 1221595-65-8

Cat. No.: B1393040

Get Quote

The cyclopropane ring, a motif once considered too strained for physiological stability, is now a

celebrated component in modern drug design. Its rigid, three-dimensional structure allows for
the precise orientation of substituents, offering a powerful tool to lock in bioactive
conformations and explore chemical space in ways that flexible alkyl chains or planar aromatic
rings cannot. Within this class, chiral trans-2-arylcyclopropylamines represent a privileged
scaffold. They serve as conformationally restricted analogs of phenethylamines, a core
structure in numerous neurotransmitters and psychoactive drugs. The stereochemistry of these
compounds is paramount, as enantiomers frequently exhibit vastly different pharmacological
activities and metabolic profiles.

This guide focuses on (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine, a specific and
highly valuable chiral building block. Its structure is analogous to well-known compounds such
as Tranylcypromine (an antidepressant) and key intermediates used in the synthesis of
blockbuster drugs like the antiplatelet agent Ticagrelor.[1] The presence of the benzyloxy group
provides a versatile synthetic handle—a protected phenol that can be deprotected in later
stages to yield derivatives with enhanced hydrogen-bonding capacity or to serve as a point for
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further chemical elaboration. This guide provides a comprehensive overview of its structure,
properties, stereoselective synthesis, and strategic applications in drug discovery.

Chemical Structure and Core Properties

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is characterized by a trans configuration
of the amino and aryl groups on the cyclopropane ring. The absolute stereochemistry is defined
as (1S, 2R) according to Cahn-Ingold-Prelog nomenclature.

IUPAC Name: (1S,2R)-2-[4-(phenylmethoxy)phenyl]cyclopropan-1-amine

CAS Number: 1221595-65-8[2]

Molecular Formula: CieH17NO

Chemical Structure:

Physicochemical Properties

Experimental physicochemical data for this specific intermediate is not widely published. The
following table includes computed properties for the target molecule and experimental data for
a closely related, non-benzylated analog, (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride,
for reference.
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Value (Target

Reference Analog

Property Citation
Molecule) Data
) 239.31 g/mol 169.65 g/mol (HCI
Molecular Weight [3]
(Computed) Salt)

Monoisotopic Mass

239.131014 Da
(Computed)

169.065827 Da (HCI
Salt)

[3]

Physical Form

Expected to be a solid

or oil

Solid (HCI Salt)

[4]

Predicted to be
soluble in organic

solvents like

Solubility _ N/A
Dichloromethane,
Ethyl Acetate, and
Methanol.
XLogP3 2.8 (Computed) N/A
Hydrogen Bond
ydrog 1 1
Donors
Hydrogen Bond
ydrog 5 1

Acceptors

Stereoselective Synthesis: A Proposed Methodology

While a dedicated synthesis for this exact molecule is not prominently documented, a robust

and stereocontrolled route can be designed based on established methodologies for analogous

trans-2-arylcyclopropylamines.[1][5][6] The following protocol outlines a logical, multi-step

synthesis starting from commercially available 4-(benzyloxy)benzaldehyde. The key principle is

the use of a chiral auxiliary to direct the diastereoselective cyclopropanation, followed by a

Curtius rearrangement to install the amine functionality.[5][7]

Synthetic Workflow Overview

The proposed synthesis follows a logical progression from a planar aromatic starting material to

a complex, stereodefined chiral amine.
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Caption: Proposed workflow for the stereoselective synthesis of the target amine.

Detailed Experimental Protocol
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Step 1: Synthesis of trans-3-(4-(Benzyloxy)phenyl)acrylic acid

To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5
vol), add piperidine (0.1 eq).

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC
for the disappearance of the aldehyde.

Cool the mixture to room temperature and pour it into an excess of cold 2M hydrochloric
acid.

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under
vacuum to yield the crude acrylic acid. Recrystallization from ethanol/water may be
performed for further purification.

o Causality: This Knoevenagel-Doebner condensation is a classic and reliable method for
converting an aromatic aldehyde into a trans-cinnamic acid derivative. Pyridine acts as
both the solvent and base, while piperidine serves as a more potent basic catalyst.[7]

Step 2: Coupling with a Chiral Auxiliary

Suspend the acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol). Add oxalyl
chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear
solution is formed.

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude
acyl chloride.

In a separate flask, dissolve (2R)-bornane-10,2-sultam (Oppolzer's sultam, 1.0 eq) in
anhydrous THF (10 vol) and cool to -78 °C.[5]

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

Add the previously prepared acyl chloride (dissolved in THF) to the sultam anion solution and
allow the reaction to warm slowly to room temperature overnight.
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e Quench the reaction with saturated aqueous ammonium chloride and extract the product
with ethyl acetate. The organic layers are combined, dried over MgSOa, and concentrated.
The product is purified by column chromatography.

o Causality: Conversion to the acyl chloride activates the carboxylic acid. The subsequent
reaction with the deprotonated chiral sultam forms an N-acryloyl sultam. This auxiliary will
now stereochemically direct the subsequent cyclopropanation reaction.[5]

Step 3: Diastereoselective Cyclopropanation
o Dissolve the chiral acryloyl sultam (1.0 eq) in a suitable solvent system such as THF/DCM.

e Generate diazomethane (CHz2N2) in situ from a precursor like Diazald® using a
diazomethane generation kit with KOH and ether, following all necessary safety precautions
(Note: Diazomethane is explosive and highly toxic).

e Add a catalytic amount of palladium(ll) acetate (0.01-0.05 eq) to the sultam solution.
o Slowly add the ethereal solution of diazomethane to the reaction mixture at 0 °C.

 Stir for several hours until the reaction is complete (monitored by TLC). Purge the excess
diazomethane with a stream of nitrogen.

» Concentrate the reaction mixture and purify by column chromatography to separate the
diastereomeric cyclopropyl products. The major diastereomer is typically isolated by
crystallization.[5]

o Causality: The palladium catalyst forms a carbene from diazomethane, which then adds
across the double bond. The bulky chiral sultam shields one face of the alkene, forcing the
carbene to add from the less sterically hindered face, resulting in a high degree of
diastereoselectivity.[5]

Step 4: Cleavage of the Chiral Auxiliary

» Dissolve the purified cyclopropyl sultam (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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e Add lithium hydroxide (LIOH, 4-5 eq) and hydrogen peroxide (30% ag. solution, 4-5 eq) at 0
°C.

 Stir the mixture at room temperature for 12-16 hours.

e Quench the reaction by adding aqueous sodium sulfite. Acidify the mixture with 1M HCI and
extract with ethyl acetate.

e Dry the organic layer over MgSOa4 and concentrate to yield the enantiomerically pure
carboxylic acid.

o Causality: This oxidative cleavage method effectively removes the sultam auxiliary under
basic conditions to liberate the carboxylic acid without epimerizing the adjacent chiral
center.

Step 5: Curtius Rearrangement to the Amine

¢ Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (10 vol). Add triethylamine (1.2
eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

e Heat the mixture to 80-90 °C for 2-3 hours, during which the acyl azide forms and rearranges
to the isocyanate with loss of N2 gas.

o Add tert-butanol (3.0 eq) to the reaction mixture and continue heating for another 4-6 hours
to trap the isocyanate as its Boc-protected amine derivative.

e Cool the reaction, wash with saturated aqueous NaHCOs, dry over MgSOa, and concentrate.
Purify the Boc-protected amine by column chromatography.

e Dissolve the purified Boc-amine in DCM (5 vol) and add an excess of trifluoroacetic acid
(TFA, 5 vol) or 4M HCI in dioxane.

 Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

o Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with
2M NaOH, and extract the free amine with DCM. Dry and concentrate to yield the final
product, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
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o Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid
to a primary amine with retention of configuration.[6] Using DPPA is a safe, one-pot
procedure. The intermediate isocyanate is trapped with tert-butanol to form a stable, easily
purified Boc-carbamate, which is then cleanly deprotected under acidic conditions.

Applications in Drug Discovery and Development

The strategic value of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine lies in its utility as
a chiral building block for the synthesis of complex pharmaceutical agents. The trans-2-
arylcyclopropylamine core is a known pharmacophore that targets a range of biological

systems.
Core Intermediate
(1S,2R)-2-(4-(benzyloxy)phenyl)
cyclopropanamine
Structural Scaffold for Versatile Building
Analog Agonists/Antagonists Block
Potential Therapeutic Areas
LSD1 Inhibitors Serotonin (5-HT) Receptor Ligands Novel Enzyme Inhibitors &
(Oncology, Neuroscience) (CNS Disorders) Receptor Modulators

Click to download full resolution via product page
Caption: Logical relationship of the core intermediate to potential drug classes.

e Lysine-Specific Demethylase 1 (LSD1) Inhibitors: The trans-2-phenylcyclopropylamine core
is the foundational structure for inhibitors of LSD1, an epigenetic enzyme implicated in
various cancers and neurological disorders.[8] Our target molecule can be used to
synthesize novel analogs where the benzyloxy-phenyl moiety probes interactions within the
enzyme's active site. The phenolic oxygen, once deprotected, can act as a crucial hydrogen
bond acceptor.
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» Serotonin (5-HT) Receptor Ligands: Derivatives of trans-2-arylcyclopropylamines have been
identified as potent and selective ligands for 5-HT1A receptors, which are targets for treating
anxiety and depression.[6][9] The stereochemistry and the substitution pattern on the
aromatic ring are critical for affinity and efficacy. This intermediate allows for the exploration
of 4'-substituted analogs.

e Protected Phenol for Further Derivatization: The benzyl group serves as a robust protecting
group for the phenolic hydroxyl.[10] It is stable to a wide range of conditions used in
subsequent synthetic steps (e.g., amide couplings, alkylations). Its removal via catalytic
hydrogenation is typically clean and high-yielding, unmasking a polar hydroxyl group.[11]
This group can then be used to improve solubility, modulate pharmacokinetics, or be further
functionalized to create ethers or esters, expanding the library of potential drug candidates.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the *H and 3C NMR features can be
reliably predicted based on the structure and data from analogous compounds.[12]

e 'H NMR (400 MHz, CDCls):

o Aromatic Protons (Benzyloxy): & 7.30-7.45 (m, 5H). These are the protons of the benzyl
protecting group.

o Aromatic Protons (Phenyl): 4 ~7.10 (d, J=8.5 Hz, 2H) and & ~6.90 (d, J=8.5 Hz, 2H).
These are the AA'BB' system protons of the 1,4-disubstituted phenyl ring.

o Benzyl CHz: & ~5.05 (s, 2H). The singlet for the benzylic protons.
o Cyclopropyl Methine (CH-Ar): d ~1.8-2.0 (m, 1H). The proton adjacent to the aromatic ring.

o Cyclopropyl Methine (CH-NH2): 6 ~2.4-2.6 (m, 1H). The proton adjacent to the amine
group, shifted downfield.

o Cyclopropyl Methylene (CH2): & ~0.9-1.2 (m, 2H). The two diastereotopic protons on the
third carbon of the cyclopropane ring.

o Amine (NH2): & ~1.5 (br s, 2H). A broad singlet that can exchange with D20.
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e 13C NMR (100 MHz, CDCls):

o Aromatic Carbons: Signals expected between & 115-160 ppm, including the benzyloxy-
substituted carbon at ~158 ppm and the ipso-carbon attached to the cyclopropane ring at
~135 ppm.

o Benzyl CHz2: & ~70 ppm.
o Cyclopropyl Carbons: Three distinct signals expected in the upfield region, d 15-35 ppm.

e Analytical Confirmation of Enantiomeric Purity: The enantiomeric excess (ee) of the final
product is critical. While chiral HPLC is the standard method, *H NMR using chiral solvating
agents (CSAs) like (R)-(-)-1,1'-Bi-2-naphthol can be a powerful tool. In the presence of a
CSA, the enantiomers form transient diastereomeric complexes, which can cause specific
proton signals (e.g., the methine protons) to resolve into two separate peaks, allowing for
direct integration and determination of the enantiomeric ratio.[13]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for (1S,2R)-2-(4-
(benzyloxy)phenyl)cyclopropanamine. However, based on data for structurally similar
compounds like Tranylcypromine hydrochloride and other cyclopropylamines, the following
precautions are mandated.[4][14][15][16]

o Hazard Classification (Anticipated):

[¢]

Harmful if swallowed (Acute Toxicity, Oral).[4][16]

[¢]

Causes skin irritation.[15][16]

o

Causes serious eye irritation.[15][16]

o

May cause respiratory irritation.[15][16]
o Personal Protective Equipment (PPE):

o Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety
goggles or a face shield.
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e Handling:

o Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.

o Avoid contact with skin, eyes, and clothing.

o Take precautionary measures against static discharge. Ground all equipment when
handling large quantities.[14]

o Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated place.
o Keep away from strong oxidizing agents and acids.

o First Aid:

[¢]

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated
clothing. Seek medical attention if irritation persists.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting
upper and lower eyelids. Seek immediate medical attention.

o Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical
attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

Conclusion

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is more than just a chemical
intermediate; it is a carefully designed tool for the modern medicinal chemist. Its defined
stereochemistry, rigid framework, and latent phenolic functionality provide a powerful platform
for developing novel therapeutics. Understanding its synthesis and properties allows
researchers to strategically incorporate this valuable scaffold into drug discovery programs
targeting a wide array of diseases, from cancer to central nervous system disorders. As with all
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potent chemical entities, a thorough understanding of its safe handling and application is
essential for realizing its full scientific potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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